

Application Note: Quantitative Analysis of 1,3,5-Pentanetriol in Complex Mixtures

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Compound of Interest

Compound Name: 1,3,5-Pentanetriol

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Introduction

1,3,5-Pentanetriol is a polyol of interest in various industrial and pharmaceutical applications due to its unique chemical properties. Accurate quantification of this triol in complex mixtures is crucial for quality control, formulation development, and stability studies. This document provides detailed analytical methods for the quantitative determination of **1,3,5-Pentanetriol** using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) and Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of **1,3,5-Pentanetriol**:

- **High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID):** This method is suitable for the direct analysis of **1,3,5-Pentanetriol** in aqueous and simple matrices. It is a robust and straightforward technique for polar, non-volatile compounds that do not possess a UV chromophore.
- **Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation:** This method offers high sensitivity and selectivity and is ideal for complex matrices. Due to the low volatility of **1,3,5-Pentanetriol**, a derivatization step is necessary to convert it into a more volatile silyl ether derivative before GC-MS analysis.

Data Presentation

The following tables summarize the typical quantitative data that can be expected from the described analytical methods. These values are based on the analysis of structurally similar polyols and serve as a guideline for method validation.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: HPLC-RID Method - Typical Quantitative Parameters

Parameter	Expected Value
Linearity Range	0.1 - 10 mg/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.02 - 0.05 mg/mL
Limit of Quantification (LOQ)	0.06 - 0.15 mg/mL
Precision (RSD%)	< 2%
Accuracy (Recovery %)	98 - 102%

Table 2: GC-MS Method (with Silylation) - Typical Quantitative Parameters

Parameter	Expected Value
Linearity Range	0.1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)	0.03 - 0.15 µg/mL
Precision (RSD%)	< 5%
Accuracy (Recovery %)	95 - 105%

Experimental Protocols

Method 1: Quantification by HPLC-RID

This protocol is adapted from established methods for the analysis of similar polyols.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

1. Materials and Reagents:

- **1,3,5-Pentanetriol** reference standard
- Acetonitrile (HPLC grade)
- Deionized water (18.2 MΩ·cm)
- Syringe filters (0.45 μm)

2. Instrumentation:

- HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index detector.
- Data acquisition and processing software.

3. Chromatographic Conditions:

- Column: Shodex SUGAR SH1011 or similar column suitable for sugar and polyol analysis (e.g., 300 mm x 8.0 mm)
- Mobile Phase: Deionized water
- Flow Rate: 0.6 mL/min
- Column Temperature: 60°C
- Detector Temperature: 40°C
- Injection Volume: 20 μL

4. Standard and Sample Preparation:

- Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of **1,3,5-Pentanetriol** reference standard and dissolve in 10 mL of deionized water.

- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.1 to 10 mg/mL.
- Sample Preparation: Dilute the sample containing **1,3,5-Pentanetriol** with deionized water to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

- Inject the calibration standards and samples into the HPLC system.
- Construct a calibration curve by plotting the peak area of **1,3,5-Pentanetriol** against its concentration.
- Determine the concentration of **1,3,5-Pentanetriol** in the samples by interpolating their peak areas from the calibration curve.

Method 2: Quantification by GC-MS with Silylation

This protocol requires a derivatization step to increase the volatility of **1,3,5-Pentanetriol** for GC analysis.[\[6\]](#)[\[7\]](#)[\[8\]](#)

1. Materials and Reagents:

- **1,3,5-Pentanetriol** reference standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Pyridine (anhydrous)
- Ethyl acetate (GC grade)
- Internal Standard (e.g., Sorbitol)
- Nitrogen gas (high purity)

2. Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS).

- Autosampler.
- Data acquisition and processing software.

3. Derivatization Protocol:

- Standard and Sample Preparation: Prepare standard solutions of **1,3,5-Pentanetriol** and the internal standard in a suitable volatile solvent like ethyl acetate. For samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the analyte and remove non-volatile matrix components.
- Evaporation: Transfer a known volume (e.g., 100 μL) of the standard or sample solution into a GC vial and evaporate to dryness under a gentle stream of nitrogen.
- Derivatization Reaction: To the dried residue, add 100 μL of anhydrous pyridine and 100 μL of BSTFA + 1% TMCS.
- Reaction Conditions: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.
- Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Conditions:

- Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness)
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Inlet Temperature: 250°C
- Injection Mode: Splitless (1 μL injection volume)
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes
 - Ramp: 10°C/min to 280°C

- Hold: 5 minutes at 280°C
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-500

5. Analysis and Quantification:

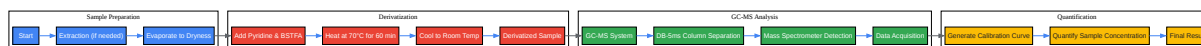
- Analyze the derivatized standards and samples by GC-MS.
- Identify the trimethylsilyl (TMS) derivative of **1,3,5-Pentanetriol** based on its retention time and mass spectrum.
- Quantify using selected ion monitoring (SIM) mode for characteristic ions of the derivatized analyte to enhance sensitivity and selectivity.
- Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
- Determine the concentration of **1,3,5-Pentanetriol** in the samples from the calibration curve.

Visualizations



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Caption: Experimental workflow for HPLC-RID analysis of **1,3,5-Pentanetriol**.



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Caption: Experimental workflow for GC-MS analysis of **1,3,5-Pentanetriol** after silylation.

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